N-(Propan-2-yl)quinoxalin-2-amine
Description
Significance of the Quinoxaline (B1680401) Core in Heterocyclic Chemistry
The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This is due to its presence in numerous compounds with a wide range of pharmacological properties. mdpi.comnih.govresearchgate.net Quinoxaline derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others. mdpi.commdpi.comresearchgate.net
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are key to its biological activity. mdpi.com They can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. mdpi.com The aromatic nature of the bicyclic system also allows for π-stacking interactions, further enhancing its binding capabilities. mdpi.com
The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. pharmacophorejournal.comsapub.org Modern synthetic methodologies, including green chemistry approaches, are continuously being developed to improve the efficiency and environmental friendliness of these syntheses. mdpi.comnih.gov
Rationale for Research on N-(Propan-2-yl)quinoxalin-2-amine Derivatives
Research into specific derivatives like this compound is driven by the desire to fine-tune the biological activity of the quinoxaline core. The "N-(propan-2-yl)" group, also known as an isopropyl group, is a lipophilic substituent that can influence the compound's solubility, membrane permeability, and metabolic stability. By systematically modifying the substituents on the quinoxaline ring, researchers can explore structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for specific biological targets. nih.gov
For instance, studies on related N-alkyl quinoxaline derivatives have demonstrated that the nature of the alkyl group can significantly impact their antiproliferative activity against various cancer cell lines. mdpi.com The introduction of different alkyl groups allows for the exploration of how size, shape, and lipophilicity affect the compound's interaction with its target.
Overview of Key Research Areas and Methodologies Applied to the Compound
The primary research area for this compound and its derivatives is medicinal chemistry, with a strong focus on discovering new therapeutic agents. mdpi.comresearchgate.net A significant portion of this research involves the synthesis of novel derivatives and their subsequent biological evaluation. mdpi.comnih.gov
Key Research Areas:
Anticancer Drug Discovery: A major focus is the development of quinoxaline derivatives as potential anticancer agents. mdpi.commdpi.comresearchgate.net Researchers have synthesized and tested various derivatives against a range of cancer cell lines. mdpi.com
Enzyme Inhibition: Quinoxaline derivatives are being investigated as inhibitors of various enzymes implicated in disease, such as protein kinases and topoisomerases. researchgate.netnih.gov
Antimicrobial Activity: The potential of quinoxaline derivatives as antibacterial and antifungal agents is another active area of investigation. nih.govsapub.org
Common Research Methodologies:
Organic Synthesis: The synthesis of this compound and its analogs is a fundamental aspect of the research. This often involves multi-step reaction sequences to introduce the desired functional groups. mdpi.comnih.gov
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds. mdpi.comrsc.org
In Vitro Biological Assays: The biological activity of the compounds is typically assessed using a variety of in vitro assays. For example, the MTT assay is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines. nih.gov
Molecular Modeling: Computational techniques, such as molecular docking, are employed to predict how these compounds might interact with their biological targets at the molecular level. mdpi.comnih.gov This helps in understanding the mechanism of action and in designing more potent inhibitors.
Below is a table summarizing some of the key properties and identifiers for this compound.
| Property | Value |
| IUPAC Name | N-propan-2-ylquinoxalin-2-amine |
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| PubChem CID | 45115708 |
Structure
3D Structure
Properties
CAS No. |
41213-11-0 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-propan-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-8(2)13-11-7-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3,(H,13,14) |
InChI Key |
YHQDIXPDROHMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways to N-(Propan-2-yl)quinoxalin-2-amine and its Analogues
The construction of the this compound scaffold and its analogues primarily relies on classical and well-established synthetic transformations. These methods, while effective, often serve as benchmarks for the development of more sustainable and efficient approaches.
Condensation Reactions in Quinoxaline (B1680401) Synthesis
The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. tandfonline.comencyclopedia.pub This method, first reported by Körner and Hinsberg in 1884, remains a fundamental and widely utilized approach. encyclopedia.pubnih.gov The reaction typically proceeds by heating the two components in a suitable solvent, such as ethanol (B145695) or acetic acid, to afford the corresponding quinoxaline derivative. pharmacyinfoline.com For the synthesis of a precursor to this compound, one could envision the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound that would subsequently allow for the introduction of the isopropylamino group.
Variations of this classical method have been developed to improve yields and reaction conditions. For instance, microwave irradiation has been employed to accelerate the condensation, often in solvent-free or "dry" media, leading to significantly reduced reaction times and high yields. tandfonline.com Catalysts such as iodine and zinc triflate have also been utilized to facilitate the reaction at room temperature, enhancing the method's efficiency and applicability. encyclopedia.pub
A general representation of the condensation reaction is depicted below:

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| None (Microwave) | None | - | 3-6 min | 20-94 | tandfonline.com |
| Iodine (I₂) | DMSO | Room Temp | 12 h | 80-90 | encyclopedia.pub |
| Zinc Triflate | Acetonitrile | Room Temp | - | up to 90 | encyclopedia.pub |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 95 | encyclopedia.pub |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp | 1 h | 95 | encyclopedia.pub |
Amination Strategies for Quinoxaline Scaffold Construction
A primary route to this compound involves the amination of a suitable quinoxaline precursor, most commonly a 2-haloquinoxaline such as 2-chloroquinoxaline (B48734). researchgate.netripublication.com This nucleophilic substitution reaction, where the halogen atom is displaced by isopropylamine (B41738), is a straightforward and widely used method for introducing an amino group at the 2-position of the quinoxaline ring.
The reaction of 2-chloroquinoxaline with various amines, including isopropylamine, can be carried out under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces the reaction time from days to minutes. researchgate.net Polyethylene glycol (PEG-400) has been employed as a green solvent for this transformation, offering an eco-friendly, catalyst-free, and rapid method for generating 2-aminoquinoxaline derivatives at room temperature. ripublication.com
Another powerful amination strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly versatile and allows for the formation of C-N bonds between aryl halides (or triflates) and a wide range of amines, including primary and secondary amines. wikipedia.orgyoutube.com The use of specialized phosphine (B1218219) ligands, such as BINAP and DPPF, has been crucial in expanding the scope and efficiency of this reaction. wikipedia.org This reaction can be applied to the synthesis of this compound by coupling 2-haloquinoxaline with isopropylamine in the presence of a palladium catalyst and a suitable base. nih.gov
Development of Novel and Sustainable Synthetic Approaches
In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly methods for the synthesis of quinoxalines. ekb.egbenthamdirect.comsapub.org This has led to the exploration of metal-catalyzed reactions and the application of green chemistry principles.
Metal-Catalyzed Coupling Reactions in Quinoxaline Functionalization
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the functionalization of quinoxalines is no exception. rsc.org As mentioned previously, the Buchwald-Hartwig amination is a prime example of a metal-catalyzed reaction used for the synthesis of N-substituted quinoxalin-2-amines. wikipedia.orglibretexts.org This reaction offers high efficiency and broad substrate scope. organic-chemistry.org
Beyond C-N bond formation, metal catalysts are also employed in the initial construction of the quinoxaline ring itself. researchgate.net For instance, copper salts have been shown to catalyze the assembly of quinoxalines in aqueous media. researchgate.net Gold catalysts have been utilized in the intramolecular hydroamination of alkynes to synthesize functionalized pyrrolo[1,2,3-de]quinoxalines. nih.gov These methods highlight the versatility of metal catalysis in accessing diverse quinoxaline structures.
Green Chemistry Principles and Environmentally Benign Syntheses
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ijirt.orgbenthamdirect.comeurekaselect.com This includes the use of greener solvents, alternative energy sources, and catalyst-free conditions.
Water has been successfully employed as a solvent for the synthesis of quinoxalines, offering an environmentally benign alternative to traditional organic solvents. nih.gov Natural deep eutectic solvents (NADESs) have also emerged as promising green media, allowing for the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org
Microwave irradiation and ultrasonic waves are alternative energy sources that can significantly reduce reaction times and energy consumption. tandfonline.combenthamdirect.comresearchgate.net Furthermore, catalyst-free protocols for quinoxaline synthesis have been developed, for example, through the reaction of o-phenylenediamines with α-haloketones in ethanol under reflux conditions, or with α-hydroxy ketones in water. nih.govnih.gov These approaches align with the green chemistry goal of minimizing the use of auxiliary substances. benthamdirect.com
Exploration of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing synthetic methods and designing new ones.
The classical condensation reaction for quinoxaline formation is believed to proceed through the initial formation of a bis-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring. rsc.orgyoutube.commtieat.org Mechanistic studies using techniques like 13C NMR spectroscopy have been employed to elucidate the course of this reaction. rsc.org
In the context of metal-catalyzed reactions, the mechanism of the Buchwald-Hartwig amination has been extensively studied. nih.gov The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov
Recent research has also uncovered novel mechanistic pathways. For instance, a visible-light-mediated synthesis of quinoxaline derivatives was found to involve an oxidative 1,2-aryl migration, a finding supported by both experimental and computational studies. nih.gov In another study, the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones was shown to proceed through a radical mechanism, with the quinoxalin-2(1H)-one itself acting as a photosensitizer, eliminating the need for an external photocatalyst. acs.org
Detailed Mechanistic Studies of Functionalization Reactions
The functionalization of the quinoxaline ring system can be achieved through various methods, with recent advancements focusing on direct C-H functionalization, which offers a more atom-economical and efficient approach compared to traditional cross-coupling reactions. Mechanistic investigations into these reactions, particularly for related quinoxalin-2(1H)-ones and other N-heterocycles, provide valuable insights that can be applied to this compound.
One of the most explored functionalization reactions is the direct C3-arylation, alkylation, and amination of the quinoxalin-2(1H)-one core. These reactions often proceed through a radical pathway. For instance, the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been shown to occur without the need for a metal catalyst or a strong oxidant, using air as the sole oxidant. mdpi.com Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer. mdpi.com Upon photoexcitation, the quinoxalin-2(1H)-one can initiate a hydrogen atom transfer (HAT) from the amine, generating an amino radical and a quinoxalinyl radical. These radicals can then couple, and subsequent oxidation leads to the formation of the C-N bond at the C3 position.
A similar radical mechanism is proposed for the C-H alkylation of quinoxalin-2(1H)-ones. Visible-light-mediated methods utilizing alkanes as the alkyl source have been developed, often employing a hydrogen atom transfer reagent. youtube.com The reaction is initiated by the generation of an alkyl radical from the alkane, which then adds to the C3 position of the quinoxaline ring. Subsequent oxidation and deprotonation yield the C3-alkylated product. The regioselectivity for the C3 position is a common feature in the functionalization of quinoxalin-2(1H)-ones due to the electronic properties of the ring system.
In the context of this compound, functionalization could potentially occur at the C3 position of the quinoxaline ring or at the nitrogen atom of the amino group. The N-alkylation of amines with alcohols, catalyzed by iridium(I) complexes, proceeds through a "borrowing hydrogen" mechanism. rsc.org This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine. The iridium hydride species, formed during the dehydrogenation step, then reduces the imine to the corresponding N-alkylated amine. rsc.org
Table 1: Mechanistic Pathways in Quinoxaline Functionalization
| Reaction Type | Proposed Mechanism | Key Intermediates | Catalyst/Conditions | Ref. |
| Photoinduced Dehydrogenative Amination | Radical pathway | Amino radical, Quinoxalinyl radical | Visible light, Air | mdpi.com |
| Visible-Light-Mediated C-H Alkylation | Radical pathway | Alkyl radical | Visible light, HAT reagent | youtube.com |
| N-Alkylation with Alcohols | Borrowing Hydrogen | Aldehyde, Imine, Metal hydride | Iridium(I) complexes | rsc.org |
| Copper-Catalyzed Annulation | Cascade reaction | Imine intermediate | Cu(II) catalyst | researchgate.net |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. The regioselectivity of this reaction is crucial when using unsymmetrically substituted o-phenylenediamines. The outcome is generally governed by the electronic and steric properties of the substituents on the diamine and the nature of the dicarbonyl species. For instance, in the synthesis of quinoxalin-2-ones from unsymmetrical o-phenylenediamines and α-keto acids, the reaction typically proceeds via the formation of an imine intermediate. The more nucleophilic amino group of the diamine preferentially attacks one of the carbonyl groups, directing the regioselectivity of the cyclization.
A common method for the synthesis of 2-aminoquinoxalines involves the reaction of o-phenylenediamines with α-haloketones followed by amination, or more directly through one-pot sequential reactions. A highly efficient one-pot synthesis of 2-aminoquinoxalines from o-phenylenediamines and aldehydes has been developed, proceeding through a cyanide-mediated sequential reaction under aerobic oxidation. nih.gov This method demonstrates broad substrate scope, including aliphatic aldehydes. nih.gov
The introduction of the N-(propan-2-yl)amino group can be achieved through nucleophilic aromatic substitution (SNAr) on a 2-haloquinoxaline with isopropylamine. The regioselectivity of SNAr reactions on dihaloquinoxalines is well-documented for the analogous 2,4-dichloroquinazolines, where the C4 position is generally more reactive towards nucleophilic attack than the C2 position. mdpi.com This selectivity is attributed to the electronic effects of the nitrogen atoms in the heterocyclic ring. In the case of a 2-haloquinoxaline, the primary site of nucleophilic attack would be the halogen-bearing carbon.
Table 2: Factors Influencing Selectivity in Quinoxaline Synthesis
| Selectivity Type | Influencing Factors | Examples of Control | Ref. |
| Regioselectivity | Electronic and steric effects of substituents on o-phenylenediamine. Nature of the dicarbonyl component. | Use of directing groups. Control of reaction conditions (e.g., pH). | mdpi.comnih.gov |
| Regioselectivity | Position of the leaving group in SNAr reactions. | Activation of specific positions by electronic effects of the heteroatoms. | mdpi.com |
| Stereoselectivity | Introduction of a chiral center. | Use of chiral catalysts (e.g., in hydrogenation or C-H activation). Use of chiral auxiliaries. | mdpi.com |
Molecular Structure, Conformation, and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation of N-(Propan-2-yl)quinoxalin-2-amine
Spectroscopy is fundamental to confirming the identity and structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer characteristic signals that can be assigned to specific atoms within the molecule.
In the ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). mdpi.com The specific chemical shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) portion of the quinoxaline core. The isopropyl moiety gives rise to two distinct signals: a septet for the methine (-CH) proton, coupled to the six equivalent methyl protons, and a doublet for the two methyl (-CH₃) groups. The proton on the amine (-NH) would likely appear as a broad singlet. mdpi.com
The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbons of the quinoxaline ring resonate in the range of δ 110-160 ppm. nih.govunicatt.it The two carbons of the isopropyl group would have distinct chemical shifts in the aliphatic region, with the methine carbon appearing further downfield than the methyl carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Quinoxaline Aromatic Protons | 7.0 - 8.5 (m) | 110 - 150 |
| Quinoxaline Heterocyclic Carbons | - | 140 - 160 |
| Isopropyl-CH | Multiplet (septet) | ~45 - 55 |
| Isopropyl-CH₃ | Doublet | ~20 - 25 |
| Amine-NH | Broad singlet | - |
Note: Predicted values are based on data from similar quinoxaline and amine structures. Actual values may vary.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₁H₁₃N₃). nih.gov Common fragmentation pathways would likely involve the loss of the isopropyl group or parts of the quinoxaline ring system. nih.govnist.gov
Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include N-H stretching vibrations for the secondary amine, typically seen as a sharp band around 3300-3500 cm⁻¹. docbrown.info Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching is found just above 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region, and the C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range. docbrown.infonist.gov
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretch | 3300 - 3500 (sharp) docbrown.info |
| C-H (aromatic) | Stretch | > 3000 |
| C-H (aliphatic) | Stretch | < 3000 docbrown.info |
| C=N / C=C (aromatic) | Stretch | 1500 - 1650 |
| C-N (amine) | Stretch | 1020 - 1250 docbrown.info |
X-ray Crystallographic Studies of the Quinoxaline Core and its Derivatives
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in a single crystal. nih.gov For derivatives of the quinoxaline core, these studies confirm the planarity of the bicyclic system and provide exact bond lengths and angles. tandfonline.comresearchgate.net
In the context of this compound, a single-crystal X-ray analysis would definitively establish the conformation of the isopropylamine (B41738) substituent relative to the quinoxaline ring. Furthermore, it would reveal the details of intermolecular interactions in the solid state. A key feature observed in the crystal structures of many amino-substituted quinoxalines is the formation of hydrogen-bonded networks. nih.gov The secondary amine (N-H) of one molecule can act as a hydrogen bond donor to one of the nitrogen atoms in the quinoxaline ring of a neighboring molecule, leading to the formation of supramolecular assemblies like tapes or helices. nih.gov
Conformational Analysis and Tautomerism of the Isopropylamine Moiety
The N-(propan-2-yl) group is not rigidly fixed in one position. There is rotational freedom around the C-N single bond connecting the isopropyl group to the quinoxaline ring. The preferred conformation will be the one that minimizes steric hindrance. In related N-alkylamino quinoxalines, the alkyl chains can adopt various conformations. nih.gov The presence of bulky substituents on the quinoxaline ring, particularly at the 3-position, would likely influence the rotational angle of the isopropyl group to avoid steric clashes.
This compound can potentially exist in a tautomeric equilibrium between an amino form and an imino form. Prototropic tautomerism involves the migration of a proton. nih.gov In this case, the proton from the exocyclic amine can transfer to one of the nitrogen atoms within the quinoxaline ring, creating a quinoxalin-2(1H)-imine tautomer.
This amino-imino equilibrium is a known phenomenon in related heterocyclic systems like quinolines and pyrimidines. nih.govresearchgate.net The position of this equilibrium can be influenced by several factors. The polarity of the solvent can play a significant role; polar solvents that can form hydrogen bonds may favor one tautomer over another. nih.gov Additionally, the electronic nature of other substituents on the quinoxaline ring can shift the equilibrium by stabilizing or destabilizing one of the tautomeric forms. nih.gov While the amino form is generally predominant for 2-aminoquinoxalines, the existence and accessibility of the imino tautomer can be significant for its chemical reactivity.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of quinoxaline (B1680401) derivatives. researchgate.netnih.gov These methods allow for the optimization of molecular geometries and the calculation of various electronic properties that are linked to the molecule's behavior. iiste.orgias.ac.in
Studies on quinoxaline compounds have utilized DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) to determine key electronic parameters. nih.govias.ac.in These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.netnih.gov
For instance, in a study of various quinoxaline derivatives, DFT calculations revealed how different substituents on the quinoxaline ring influence the electron density distribution and the HOMO-LUMO gap. researchgate.net This information is vital for predicting sites of metabolic transformation and potential intermolecular interactions. Time-dependent DFT (TD-DFT) calculations have also been employed to predict the electronic absorption spectra of quinoxaline derivatives, providing insights into their optical properties. ias.ac.in
| Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Electron-donating substituent | -5.8 to -6.2 | -1.5 to -1.9 | 3.9 to 4.3 |
| Electron-withdrawing substituent | -6.5 to -7.0 | -2.2 to -2.6 | 4.3 to 4.8 |
| Unsubstituted Quinoxaline | -6.3 | -2.0 | 4.3 |
Molecular Modeling and Docking Studies for Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as N-(Propan-2-yl)quinoxalin-2-amine, might interact with a biological target, typically a protein or nucleic acid. utrgv.edutandfonline.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govekb.eg
Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses based on their binding energy. ekb.eg This allows for a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the binding site. For quinoxaline derivatives, docking studies have been performed on a variety of targets, including kinases, proteases, and DNA. nih.govresearchgate.netnih.gov
Key interactions frequently observed for quinoxaline-based ligands include:
Hydrogen bonds: The nitrogen atoms in the quinoxaline ring and the amine substituent can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in the binding pocket. ekb.eg
π-π stacking: The aromatic quinoxaline ring often engages in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, and tryptophan. nih.gov
Hydrophobic interactions: The isopropyl group of this compound and other alkyl or aryl substituents on the quinoxaline core can form favorable hydrophobic interactions with nonpolar residues in the binding site. ijpsnonline.com
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). ekb.egekb.eg While these scores are approximations, they are valuable for ranking a series of compounds and prioritizing them for synthesis and experimental testing. abjournals.org
The accuracy of binding affinity prediction depends on the scoring function used by the docking program. These functions are designed to approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the desolvation penalty. abjournals.org By comparing the predicted binding affinities of a series of quinoxaline analogs, researchers can gain insights into the molecular recognition process and identify which structural modifications are likely to enhance binding. abjournals.orgtandfonline.com
| Quinoxaline Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A (with H-bond donor) | -8.5 | Asp1044, Glu883 |
| Derivative B (with bulky substituent) | -7.2 | Val848, Leu1035 |
| Derivative C (unsubstituted) | -6.5 | Ala866, Leu840 |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. utrgv.edu MD simulations are used to assess the stability of the ligand-protein complex, explore the conformational flexibility of the ligand and the protein, and understand the role of solvent molecules in the binding process. nih.govresearchgate.net
For quinoxaline derivatives, MD simulations have been employed to validate the results of docking studies. nih.govtandfonline.com By running a simulation of the docked complex in a water environment, researchers can observe whether the ligand remains stably bound in the predicted pose or if it undergoes significant conformational changes. tandfonline.com Analysis of the MD trajectory can reveal persistent hydrogen bonds and other key interactions that contribute to the stability of the complex. utrgv.edu Furthermore, MD simulations can provide insights into the energetic contributions of different residues to the binding of the ligand through techniques like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area). tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoxaline derivatives, QSAR studies are crucial for identifying the key physicochemical and structural properties that govern their activity, thereby providing design principles for new, more potent analogs. ingentaconnect.comabjournals.org
In a typical QSAR study, a set of quinoxaline derivatives with known biological activities is used. nih.gov For each compound, a variety of molecular descriptors are calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc. ingentaconnect.com
3D descriptors: Molecular shape, steric fields, electrostatic fields, etc. nih.gov
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a combination of these descriptors with the observed biological activity. ingentaconnect.comnih.gov
For quinoxaline derivatives, QSAR studies have identified several key structural features that modulate their activity. nih.govnih.gov For example, 2D-QSAR models for anticancer quinoxaline derivatives have highlighted the importance of descriptors related to molecular energy and hydrophobicity. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided contour maps that visualize the regions around the quinoxaline scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govnih.gov These models serve as a guide for medicinal chemists to design new derivatives with improved biological profiles. mdpi.com
Table 3: Common Descriptors in QSAR Models for Quinoxaline Derivatives (Note: This table is a compilation of descriptors found to be significant in various QSAR studies on quinoxaline derivatives.)
| Descriptor Type | Example Descriptor | Implication for Activity |
| Topological | T_T_C_6 (Number of carbon-carbon triple bonds) | Can influence molecular rigidity and interaction with target. nih.gov |
| Electrostatic | Zcomp Dipole (Dipole moment Z component) | Relates to the molecule's polarity and ability to form electrostatic interactions. nih.gov |
| Quantum Chemical | Epsilon3 (A measure of electronic distribution) | Reflects the electronic environment of the molecule. nih.gov |
| Hydrophobic | XA (Most hydrophobic hydrophilic distance) | Indicates the balance between hydrophobic and hydrophilic regions. nih.gov |
Predictive Modeling for Novel Derivative Design of this compound Remains an Unexplored Frontier
Despite the growing interest in quinoxaline derivatives for various therapeutic applications, specific research into the predictive modeling and computational design of novel derivatives based on the this compound scaffold is not yet available in published scientific literature.
While computational chemistry approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the rational design of new drug candidates, their application has been documented for a wide array of other quinoxaline-based compounds. These studies have successfully guided the synthesis of new molecules with enhanced biological activities. For instance, research on other quinoxaline derivatives has utilized these predictive models to identify key structural features that influence their therapeutic effects, leading to the development of potent agents.
However, a focused investigation into the in-silico design of novel analogs of this compound has not been reported. Such a study would theoretically involve the generation of a dataset of related molecules and their biological activities, which would then be used to build predictive QSAR models. These models could elucidate the physicochemical properties crucial for their activity. Subsequently, molecular docking simulations could be employed to visualize the binding interactions of these designed derivatives with their putative biological targets, further refining the design process.
The absence of such dedicated research presents a significant knowledge gap but also highlights a promising area for future investigation. A focused computational study on this compound could unlock the potential for developing a new generation of derivatives with tailored properties and improved efficacy for a range of applications.
Investigation of Biological Activities and Underlying Mechanisms of Action Mechanistic Research Focus
Target Identification and Biochemical Pathway Interrogation
The biological effects of quinoxaline (B1680401) derivatives are often initiated by their interaction with specific molecular targets, leading to the modulation of biochemical pathways.
Quinoxaline derivatives have been identified as inhibitors of various enzymes, a key mechanism underlying their therapeutic potential.
Other Enzyme Systems: Although detailed studies on the direct inhibition of enzymes like thymidylate synthase, oxidoreductases, or reverse transcriptase by N-(Propan-2-yl)quinoxalin-2-amine are not extensively documented, the broader class of quinoxalines has been investigated for such activities. The diverse biological effects of quinoxalines suggest that they may interact with a range of enzymatic targets.
Quinoxaline derivatives have been shown to interact with specific receptors, thereby modulating their downstream signaling pathways.
Glutamate (B1630785) Receptors: A notable target for some quinoxaline derivatives is the glutamate receptor family, particularly kainate receptors. researchgate.net These receptors are involved in excitatory neurotransmission in the central nervous system. Studies on N1-substituted quinoxaline-2,3-diones have revealed their antagonistic activity at GluK3 receptors, with affinities in the micromolar range. researchgate.net While the core structure of these compounds differs from this compound, it highlights the potential of the quinoxaline scaffold to interact with neurotransmitter receptors.
Cellular Mechanistic Investigations (non-clinical)
The therapeutic potential of quinoxaline derivatives, particularly in oncology, is supported by investigations into their effects at the cellular level.
Quinoxaline derivatives can modulate key cell signaling pathways that control cell fate and function. For example, some quinoxaline urea (B33335) analogs have been found to modulate the NF-κB signaling pathway by affecting the phosphorylation of IKKβ. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. researchgate.net By inhibiting this pathway, these compounds can exert anti-inflammatory and pro-apoptotic effects. nih.govresearchgate.net
The anti-proliferative activity of quinoxaline derivatives is a significant area of research, with several underlying mechanisms being elucidated.
Apoptosis Induction and Cell Cycle Arrest: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. While specific studies on this compound are lacking, related compounds have been shown to be effective in this regard. For instance, certain N-alkyl-2,4-diphenylimidazo[1,2-a]quinoxalin-1-amine derivatives have demonstrated cytotoxic activity against various cancerous cell lines. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the selective elimination of tumor cells.
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural features that govern their potency and selectivity.
The substitution at the N-position of the 2-aminoquinoxaline core plays a significant role in determining the biological activity. A review of various quinoxaline derivatives indicates that the nature of the N-alkyl group can influence the anticancer and other biological properties. mdpi.com For instance, in a series of N-alkyl-2,4-diphenylimidazo[1,2-a]quinoxalin-1-amine derivatives, variations in the N-alkyl substituent led to a range of cytotoxic activities against different cancer cell lines. nih.gov
A general observation from SAR studies on related heterocyclic systems is that the size and lipophilicity of the N-alkyl substituent can impact receptor binding and enzyme inhibition. The isopropyl group in this compound, being a small, branched alkyl group, is expected to confer a moderate degree of lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties.
The following table summarizes the general SAR findings for N-substituted quinoxaline derivatives based on available literature.
| Structural Modification | Effect on Biological Activity | Reference |
| Nature of N-alkyl substituent | Influences cytotoxic activity against cancer cell lines. | nih.gov |
| Presence of a secondary amine at certain positions | Can increase anticancer activity. | mdpi.com |
| Addition of a pyrazole (B372694) ring | Can improve inhibitory activity against certain kinases. | nih.gov |
It is important to note that these are general trends observed across different series of quinoxaline derivatives and may not be directly extrapolated to every specific compound. Further focused studies on a series of N-alkyl-2-aminoquinoxalines, including this compound, are required to establish a definitive SAR for this particular chemical class.
Positional and Substituent Effects on Mechanistic Activity
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations can lead to significant changes in potency and mechanism of action.
Substitutions at positions 2, 3, 6, and 7 of the quinoxaline core have been identified as critical for modulating biological activity. nih.govnih.gov For instance, in a series of quinoxaline derivatives designed as inhibitors of the influenza A non-structural protein 1 (NS1A), the substituents at positions 2 and 3 were found to have the most substantial impact on activity. nih.gov Compounds featuring bis-2-furyl substitutions at these positions were among the most potent. nih.gov Furthermore, the substituent at position 6 also plays a crucial role; compounds with specific groups at this position showed significantly higher activity than the unsubstituted parent compound. nih.gov
In the context of anticancer activity, the electronic properties of substituents on the benzene (B151609) moiety of the quinoxaline ring are paramount. The presence of electron-withdrawing groups, such as a chloro, methyl, or methoxy (B1213986) group, at position 6 or 7 has been shown to enhance the cytotoxic effects of certain quinoxaline 1,4-dioxide derivatives. nih.gov Similarly, for antitrypanosomal activity, quinoxaline 1,4-di-N-oxides with a halo-substituent (an electron-withdrawing group) on the benzene ring proved to be more active. nih.gov
The nature of the substituent group itself is also a key determinant of activity. In one study on anti-tuberculosis agents, the activity of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides was found to be highly dependent on the ester group, with activity improving in the order of benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov
Table 1: Influence of Substituent Position on the Biological Activity of Quinoxaline Derivatives
| Position | Effect on Mechanistic Activity | Biological Target/Activity | Reference |
|---|---|---|---|
| 2 and 3 | Significant impact on potency; bis-2-furyl groups were most potent. | Influenza NS1A protein inhibition | nih.gov |
| 6 | Played an important role in enhancing binding activity. | Influenza NS1A protein inhibition | nih.gov |
| 6 or 7 | Electron-withdrawing groups enhanced cytotoxicity. | Anticancer | nih.gov |
| 7 | Chloro, methyl, or methoxy groups reduced MIC and IC50 values. | Anti-tuberculosis | nih.gov |
Rational Design Strategies for Enhanced Biological Performance
Building on the understanding of structure-activity relationships, researchers have employed rational design strategies to optimize the biological performance of quinoxaline derivatives. These strategies often involve modifying the quinoxaline scaffold to improve interactions with specific biological targets.
One prominent example is the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. nih.gov Starting with a lead compound, a structural optimization strategy was devised. This involved a systematic evaluation of different nitrogen-containing aromatic rings (heteroaromatics) as moiety A, replacement or modification of a triazole ring in moiety B, and the introduction of various electron-withdrawing or electron-donating groups at the R2–R5 positions of the quinoxaline's benzene ring. nih.gov This led to the discovery of a dibromo-substituted quinoxaline derivative (26e) as a potent ASK1 inhibitor with an IC50 value of 30.17 nM. nih.gov
Another successful application of rational design is the development of dual inhibitors for Pim-1 and Pim-2 kinases. mdpi.com Recognizing that a previously identified lead compound, a quinoxaline-2-carboxylic acid, was less active against Pim-2, researchers aimed to optimize its activity. mdpi.com They strategically introduced halogenated substituents at positions 6 or 7 of the quinoxaline scaffold. mdpi.com The rationale was to exploit a unique hydrophobic pocket in the hinge region of the Pim kinases' ATP binding site, with the added halogen atoms forming favorable interactions in this area. mdpi.com
In the pursuit of new anticancer agents, the introduction of bromo groups in place of nitro groups on the quinoxaline skeleton has been shown to result in better inhibition of lung cancer cells. researchgate.net This highlights how specific substituent choices can enhance biological activity. Furthermore, quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Novel quinoxaline-3-propanamides were synthesized and showed potent cytotoxicity against cancer cell lines and effective inhibition of VEGFR-2. nih.gov The design of these compounds leverages the quinoxaline scaffold as a platform to achieve desired therapeutic effects through mechanisms like apoptosis induction. nih.gov
Table 2: Examples of Rational Design Strategies for Quinoxaline Derivatives
| Design Strategy | Target/Application | Key Modifications | Outcome | Reference |
|---|---|---|---|---|
| Structural Optimisation | ASK1 Inhibition | Introduction of dibromo substituents on the quinoxaline ring. | Potent inhibitor (IC50 = 30.17 nM) with good safety profile. | nih.gov |
| Exploiting Target Topography | Pim-1/Pim-2 Kinase Inhibition | Addition of halogenated substituents at position 6 or 7 to interact with a hydrophobic pocket. | Optimized activity against both Pim-1 and Pim-2 isoforms. | mdpi.com |
| Substituent Replacement | Anticancer (Lung) | Replacing nitro groups with bromo groups on the quinoxaline skeleton. | Enhanced inhibition of lung cancer cells. | researchgate.net |
| Scaffold Elaboration | VEGFR-2 Inhibition / Anticancer | Synthesis of novel quinoxaline-3-propanamides. | Potent cytotoxicity and effective VEGFR-2 inhibition. | nih.gov |
Potential Research Applications Beyond Direct Therapeutic Use
Role as Ligands in Coordination Chemistry and Metal Complexes
The quinoxaline (B1680401) framework is a well-established ligand in coordination chemistry. The two nitrogen atoms of the pyrazine (B50134) ring can chelate to a single metal center or bridge between multiple metal ions, leading to the formation of diverse and structurally interesting metal complexes. The coordination behavior of N-(Propan-2-yl)quinoxalin-2-amine would be primarily dictated by these nitrogen atoms.
The N-isopropylamino group at the C2 position is expected to significantly influence the ligand's properties. As an electron-donating group, it increases the electron density on the quinoxaline ring system, which can enhance the σ-donating ability of the pyrazine nitrogens, potentially leading to stronger metal-ligand bonds. However, the steric bulk of the isopropyl group could also play a crucial role, influencing the geometry of the resulting metal complex and its coordination number.
For instance, in the self-assembly of silver(I) complexes with 2-chloroquinoxaline (B48734), the ligand acts as a terminal monodentate ligand, coordinating through only one nitrogen atom due to the electronic effect of the chlorine atom. In contrast, this compound, with its N-H bond, also offers possibilities for hydrogen bonding, which could direct the formation of specific supramolecular architectures in the solid state. Manganese pincer complexes have been shown to catalyze the synthesis of quinoxaline derivatives, highlighting the interaction between transition metals and this heterocyclic system. acs.org
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Complex Type | Influencing Factors |
| Pyrazine Nitrogens | Monodentate, Bidentate Chelating, Bridging | Metal ion preference, Steric hindrance from isopropyl group |
| Amino Group Nitrogen | Secondary coordination, Hydrogen bonding | Solvent, Presence of co-ligands, pH |
This dual functionality—coordination via pyrazine nitrogens and potential for hydrogen bonding via the amino group—makes this compound an intriguing candidate for designing metal-organic frameworks (MOFs) or coordination polymers with tailored structural and functional properties.
Applications in Catalysis and Organic Transformations
The quinoxaline scaffold is not only a target for catalytic synthesis but can also be a key component of catalytic systems. Its derivatives are used in various organic transformations, including as ligands for metal-catalyzed reactions.
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. Quinoxaline derivatives can be integrated into heterogeneous catalytic systems, for example, by immobilization onto solid supports. Research has demonstrated the use of various heterogeneous catalysts, such as alumina-supported heteropolyoxometalates and (Fe/Co) Bi-MOF nanocatalysts, for the efficient synthesis of quinoxalines. nih.govacs.orgnih.gov This indicates a strong affinity between the quinoxaline structure and catalytic surfaces.
Conversely, quinoxaline-based molecules can be the active components of a heterogeneous catalyst. By anchoring a quinoxaline derivative, potentially this compound, onto a solid support like silica, alumina, or a polymer resin, a new heterogeneous catalyst could be developed. The N-H group of the amine provides a convenient handle for such immobilization. The resulting material could leverage the coordinating ability of the quinoxaline nitrogens to act as a catalyst in reactions like C-C coupling or oxidation reactions.
While this compound is an achiral molecule, the broader family of quinoxaline derivatives has been explored extensively in the context of chirality. For example, chiral gelators based on quinoxaline-L-glutamic diamide (B1670390) have been synthesized, which self-assemble into chiral nanofibers and show potential in asymmetric catalysis. pku.edu.cn Furthermore, the chiroptical properties of steroidal quinoxalines have been studied, providing guidelines for designing chiral molecules. mdpi.combohrium.com
There are several pathways through which this compound could be employed in chiral catalysis:
As a Chiral Ligand Precursor: The amine group can be readily functionalized with a chiral auxiliary. Reaction with a chiral acid, for instance, would produce a chiral amide that could serve as a ligand for asymmetric metal catalysis.
In Supramolecular Chiral Assemblies: Achiral quinoxaline derivatives have been shown to form complex chiral columnar structures through frustrated packing of helical columns. arxiv.org The hydrogen bonding capability of this compound could facilitate its self-assembly into such chiral supramolecular structures, which could then create a chiral environment for a catalytic reaction.
As a Component in an Organocatalyst: The basic nitrogen atoms of the quinoxaline ring could act in concert with a separate chiral moiety (like a proline derivative) in bifunctional organocatalysis.
Integration into Advanced Functional Materials
The rigid, planar, and electron-deficient nature of the quinoxaline ring system makes it an excellent building block for advanced functional materials, particularly in the fields of optoelectronics and supramolecular chemistry.
Quinoxaline derivatives are recognized as attractive electron-transporting materials and are widely used as electron-acceptor units in donor-acceptor (D-A) type compounds for various organic electronic devices. researchgate.net Their applications span organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). frontiersin.orgnih.gov
For example, studies on 2,3-di(thiophen-2-yl)quinoxaline amine derivatives show that the introduction of amine donors leads to materials that emit in the yellow-blue region and can act as n-type or ambipolar materials in organic electronics. researchgate.net Similarly, a D-A type polymer (PQ1) incorporating a quinoxaline acceptor unit exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org
Table 2: Performance of Selected Quinoxaline-Based Organic Semiconductors
| Compound Type | Device | Key Performance Metric | Reference |
| Quinoxaline-based Polymer (PQ1) | OFET | Hole mobility: 0.12 cm² V⁻¹ s⁻¹ | frontiersin.org |
| 2,3-Diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline (Compound 5) | OFET | Hole mobility: up to 1.9 × 10⁻⁴ cm²/Vs (vacuum deposited) | researchgate.net |
| Ternary blend with QxBC guest donor | OSC | Power Conversion Efficiency (PCE): 19.04% | rsc.org |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | PHOLED | Yellow host material with good electron/hole transport | researchgate.net |
The introduction of the N-(propan-2-yl)amino group would likely raise the HOMO energy level of the quinoxaline system, potentially reducing the bandgap and red-shifting its absorption and emission spectra, a desirable trait for applications in organic photovoltaics.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies from smaller molecular components. youtube.comyoutube.com The this compound molecule possesses all the necessary features to be an excellent building block for supramolecular chemistry.
The key features include:
A Hydrogen Bond Donor: The secondary amine (N-H) group.
Hydrogen Bond Acceptors: The two pyrazine nitrogen atoms.
An Aromatic System: The fused rings capable of π–π stacking interactions.
These features enable the formation of predictable and robust supramolecular structures. Research on other amino-substituted quinoxalines has shown the formation of a common "pincer" hydrogen-bond motif, where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to the formation of helical or spiral chains in the crystal lattice. nih.gov
Furthermore, quinoxalinium salts, formed by N-alkylation, have been exploited as chemosensors that operate via a dual-mode of nucleophilic addition and host-guest complex formation for detecting anions like fluoride (B91410) and acetate. rsc.org The this compound could be similarly derivatized to create selective hosts for specific guest molecules, with the isopropyl group providing a distinct steric and electronic environment in the binding cavity.
Table 3: Potential Supramolecular Interactions and Assemblies for this compound
| Interaction Type | Participating Groups | Resulting Assembly | Potential Application |
| Hydrogen Bonding | N-H (donor) and Pyrazine N (acceptor) | 1D tapes, Helical chains | Crystal engineering, Gels |
| π–π Stacking | Quinoxaline aromatic rings | Columnar stacks | Organic electronics, Liquid crystals |
| Host-Guest Interaction (after derivatization) | Quinoxalinium cation and guest anion | Host-guest complex | Chemical sensing |
The combination of these interactions could lead to the formation of complex architectures like organogels, liquid crystals, or porous materials with applications in sensing, separations, or catalysis. pku.edu.cn
Future Research Directions and Emerging Paradigms
Development of Next-Generation Analogues with Tuned Research Attributes
The development of novel analogues based on the N-(Propan-2-yl)quinoxalin-2-amine core is a primary avenue for future research. The goal is to systematically modify the molecule's structure to fine-tune its physicochemical and pharmacological properties. The quinoxaline (B1680401) ring system is a privileged scaffold in medicinal chemistry due to its diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net
Research has shown that substitutions on the quinoxaline ring can lead to potent biological activity. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative effects against several cancer cell lines. mdpi.comresearchgate.net While this series did not specifically include an N-isopropyl derivative, the methodology demonstrates how modifications to the quinoxaline core can yield compounds with significant activity, with some derivatives showing efficacy comparable to the chemotherapy drug doxorubicin. mdpi.comresearchgate.net
Future work will likely involve:
Systematic Substitution: Introducing a variety of substituents at different positions on the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline core to explore the structure-activity relationship (SAR).
Bioisosteric Replacement: Replacing the isopropyl group with other alkyl or functional groups to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity.
| Compound Series | Targeted Activity | Key Structural Features | Reference |
|---|---|---|---|
| N-Alkyl-3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Quinoxaline core with propanamide side chain | mdpi.comresearchgate.net |
| Quinoxaline-3-propanamides | VEGFR-2 Inhibition | Propanamide group at position 3 | nih.govresearchgate.net |
| N-Substituted Quinoxaline-2-carboxamides | Antimycobacterial, Antineoplastic | Carboxamide group at position 2 | nih.gov |
| Quinoxaline derivatives | ASK1 Inhibition | Various substitutions to target Apoptosis signal-regulating kinase 1 | nih.gov |
Integration with Advanced Screening Technologies for Mechanistic Discovery
Understanding the precise mechanism of action is crucial for the rational development of this compound and its derivatives as therapeutic agents. The integration of advanced screening technologies will be instrumental in elucidating their biological targets and pathways. Quinoxaline derivatives have been identified as inhibitors of various enzymes, including protein kinases like VEGFR-2, which are critical in cancer progression. nih.govresearchgate.net
Emerging research paradigms will include:
High-Throughput Screening (HTS): Screening large libraries of this compound analogues against diverse panels of biological targets (e.g., kinases, topoisomerases) to identify lead compounds. nih.govnih.gov
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotype (e.g., cancer cell death, inhibition of viral replication) without prior knowledge of the specific molecular target.
In Silico Modeling and Docking: Employing computational methods to predict the binding affinity and interaction patterns of quinoxaline derivatives with potential protein targets, guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net For example, docking studies have helped to understand how certain quinoxaline derivatives bind to the active site of VEGFR-2 or the unique zinc finger ubiquitin-binding domain of HDAC6. mdpi.comresearchgate.netresearchgate.net
Omics Technologies: Using genomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular response to treatment with these compounds, helping to identify novel targets and resistance mechanisms.
Exploration of Novel Reaction Pathways and Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogues is fundamental to advancing their research. While classical methods for quinoxaline synthesis, such as the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, are well-established, there is a continuous drive to develop more innovative and sustainable synthetic strategies. mtieat.orgmdpi.com
Future efforts in synthetic chemistry will likely focus on:
Catalytic Methods: Developing novel transition-metal-catalyzed or organocatalyzed reactions to construct the quinoxaline core or introduce the N-isopropylamine group with higher efficiency and selectivity. mtieat.orgnih.gov Recent advancements include intramolecular hydroamination and hydroarylation catalyzed by main group metals like tin or indium chlorides to form the quinoxaline ring. rsc.orgscispace.comrsc.orgrsc.org
Green Chemistry Approaches: Utilizing environmentally benign solvents (like water or isopropanol), solvent-free conditions, and energy-efficient techniques (such as microwave irradiation) to make the synthesis more sustainable. mtieat.orgrsc.org
| Synthetic Method | Key Features | Catalyst/Reagents | Reference |
|---|---|---|---|
| Intramolecular Hydroamination/Hydroarylation | Forms quinoxaline ring from N-propargyl anilines | Tin (SnCl₂) or Indium (InCl₃) chlorides | scispace.comrsc.org |
| Condensation-Oxidation | Reacts 1,2-diaminobenzene with phenacyl halides | Pyridine | nih.gov |
| Azide Coupling Method | Introduces N-alkyl groups to a quinoxaline precursor | NaNO₂/HCl, followed by amine | mdpi.comresearchgate.net |
| Pictet-Spengler Reaction | Acid-catalyzed cyclization to form fused systems like pyrrolo[1,2-a]quinoxalines | Acetic acid | nih.gov |
Interdisciplinary Research with this compound and its Derivatives
The multifaceted nature of quinoxaline chemistry and biology necessitates a highly interdisciplinary approach. The journey from a promising compound to a valuable research tool or therapeutic lead requires the convergence of expertise from various scientific fields.
Key areas of interdisciplinary collaboration will include:
Chemistry and Biology: Synthetic chemists will design and create novel analogues, which will then be evaluated by molecular and cellular biologists to determine their activity and mechanism of action. nih.gov
Computational Science: Computational chemists can predict the properties of virtual compounds, helping to prioritize synthetic targets and interpret experimental results. mdpi.comresearchgate.net
Pharmacology and Materials Science: Pharmacologists will study the in vivo behavior of lead compounds, while materials scientists may work on developing novel drug delivery systems to improve their efficacy and reduce side effects.
This collaborative paradigm ensures a holistic approach to the study of this compound, accelerating the pace of discovery and maximizing its potential impact on science and medicine. The broad spectrum of reported activities for the quinoxaline class—from anticancer and antiviral to kinase inhibition—underscores the rich potential awaiting exploration through such integrated research efforts. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for N-(Propan-2-yl)quinoxalin-2-amine?
this compound can be synthesized via nucleophilic substitution reactions using 2,3-dichloroquinoxaline (DCQX) as a starting material. Microwave-assisted synthesis is a preferred method due to its efficiency in reducing reaction times and improving yields compared to conventional heating . Key steps include:
- Reacting DCQX with isopropylamine under controlled temperature (60–100°C) in polar aprotic solvents like DMSO or acetonitrile.
- Monitoring reaction progress via TLC or HPLC to ensure single-substitution selectivity.
Q. How is the structure of this compound characterized?
Structural characterization typically employs:
- Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.6–8.0 ppm for quinoxaline rings) .
- Crystallography : X-ray diffraction using programs like SHELXL for resolving bond lengths and angles (e.g., monoclinic crystal systems with P21/c space groups observed in related quinoxaline derivatives) .
Q. What pharmacological evaluation methods are used for this compound?
- Cytotoxicity : Sulforhodamine B (SRB) assay to measure cell viability via protein content quantification .
- Receptor Activity : cAMP accumulation assays in BHK cells to evaluate GLP-1 receptor agonism (EC values ~100 nM) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing N-substituted quinoxalin-2-amines?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isopropylamine.
- Catalysis : CeO nanoparticles improve yield in reactions with aldehydes/isocyanides .
- Microwave Parameters : Power (300–600 W) and irradiation time (10–30 minutes) to minimize side products .
Q. What strategies resolve contradictions in biological activity data for quinoxalin-2-amine derivatives?
- Comparative Assays : Test compounds across multiple cell lines (e.g., HEK-293 vs. BHK) to assess receptor specificity .
- Dose-Response Studies : Establish EC/IC curves to clarify potency variations .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., tert-butyl or sulfonyl groups) to correlate structure-activity relationships .
Q. How can computational methods predict the reactivity of this compound?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the quinoxaline ring .
- Molecular Docking : Simulate binding interactions with targets like GLP-1 receptors to prioritize derivatives for synthesis .
Q. How is regioselectivity controlled in substitution reactions of DCQX?
- Directing Groups : Electron-withdrawing substituents (e.g., Cl at C3) direct nucleophilic attack to C2 .
- Stepwise Reactions : Sequential substitution at C2 and C3 using sterically hindered amines to achieve di-substituted products .
Q. How do researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : TGA/DSC to monitor decomposition temperatures.
- Solubility Profiling : Measure partition coefficients (log P) in octanol/water systems .
- pH Studies : Accelerated degradation tests in buffers (pH 1–13) to identify hydrolytic vulnerabilities .
Q. What validation methods ensure crystallographic data accuracy?
Q. What is the compound’s role in diabetes research?
this compound derivatives act as GLP-1 receptor agonists, enhancing insulin secretion and glucose homeostasis. Key studies include:
- In Vivo Models : Glucose tolerance tests in diabetic rodents to measure hypoglycemic effects .
- Mechanistic Studies : Western blotting to track downstream signaling (e.g., PI3K/Akt pathway activation) .
Q. Methodological Notes
- Data Sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals for structural/biological data.
- Experimental Design : Use factorial designs (e.g., Taguchi method) to optimize multi-variable synthesis protocols .
- Contradiction Management : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from true biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
